![molecular formula C16H21ClN4O3S B2437386 N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride CAS No. 1328715-29-2](/img/structure/B2437386.png)
N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride
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Description
N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H21ClN4O3S and its molecular weight is 384.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters are essential building blocks in organic synthesis. While many protocols exist for functionalizing alkyl boronic esters, protodeboronation (the removal of the boron moiety) is less explored. Recent research reports catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic transformations involving these stable boron-containing compounds.
- The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. Boron reagents, including boronic esters, play a crucial role in this process. The stability and functional group tolerance of pinacol boronic esters make them excellent candidates for Suzuki–Miyaura coupling reactions . The compound could be relevant in this context.
Organic Synthesis and Catalysis
Suzuki–Miyaura Coupling
properties
IUPAC Name |
N-(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S.ClH/c1-8(2)20-5-4-10-12(7-20)24-16(13(10)14(17)21)18-15(22)11-6-9(3)23-19-11;/h6,8H,4-5,7H2,1-3H3,(H2,17,21)(H,18,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURBQJFNKSQTNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride |
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